molecular formula C21H28N2O2 B5534270 1-(2,3-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine

1-(2,3-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine

Cat. No.: B5534270
M. Wt: 340.5 g/mol
InChI Key: VLQMBGDLVQFUEB-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxybenzyl)-4-(4-methylbenzyl)piperazine is a synthetic organic compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. This compound features two benzyl groups substituted with methoxy and methyl groups, respectively, attached to a piperazine ring.

Preparation Methods

The synthesis of 1-(2,3-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine typically involves the reaction of 1-(2,3-dimethoxybenzyl)piperazine with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2,3-Dimethoxybenzyl)-4-(4-methylbenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzyl groups can be reduced to corresponding alkyl groups using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-(2,3-Dimethoxybenzyl)-4-(4-methylbenzyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(2,3-Dimethoxybenzyl)-4-(4-methylbenzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    1-(3,4-Methylenedioxybenzyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.

    1-(4-Methylbenzyl)piperazine: Similar to the compound but lacks the methoxy groups, leading to different chemical and biological properties.

The presence of methoxy groups in this compound imparts unique chemical reactivity and potential biological activities, distinguishing it from other piperazine derivatives.

Properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-17-7-9-18(10-8-17)15-22-11-13-23(14-12-22)16-19-5-4-6-20(24-2)21(19)25-3/h4-10H,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQMBGDLVQFUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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